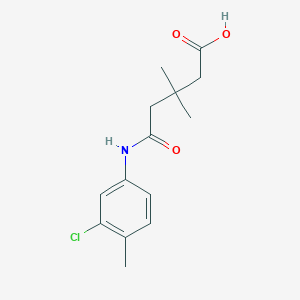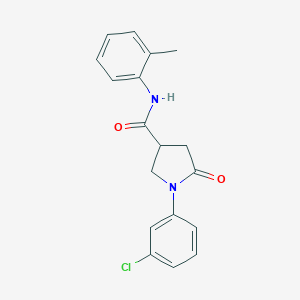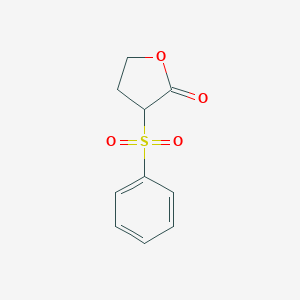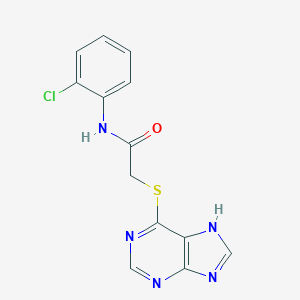
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as CMIO and is a derivative of the well-known anti-inflammatory drug, diclofenac. CMIO has shown promising results in various studies, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of CMIO involves the inhibition of cyclooxygenase enzymes. CMIO binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain. CMIO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
CMIO has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, leading to a reduction in inflammation and pain. CMIO also induces apoptosis in cancer cells, leading to a reduction in tumor growth. However, CMIO has also been shown to have cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.
实验室实验的优点和局限性
The advantages of using CMIO in lab experiments include its relatively simple synthesis method, its well-known mechanism of action, and its potential use in the development of new drugs. However, the limitations of using CMIO in lab experiments include its cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.
未来方向
There are several future directions for the study of CMIO. One potential direction is the development of new drugs based on CMIO. Another potential direction is the study of the cytotoxic effects of CMIO on normal cells and the development of strategies to reduce these effects. Additionally, further studies are needed to evaluate the potential use of CMIO in cancer treatment and to determine its optimal dosage and administration route.
合成方法
The synthesis of CMIO involves the reaction of 3-chloro-4-methylaniline with 3,3-dimethylacrylic acid in the presence of a coupling agent. The reaction yields CMIO, which can be purified by recrystallization. The synthesis of CMIO is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
CMIO has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, leading to inflammation and pain. CMIO has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
产品名称 |
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid |
|---|---|
分子式 |
C14H18ClNO3 |
分子量 |
283.75 g/mol |
IUPAC 名称 |
5-(3-chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18ClNO3/c1-9-4-5-10(6-11(9)15)16-12(17)7-14(2,3)8-13(18)19/h4-6H,7-8H2,1-3H3,(H,16,17)(H,18,19) |
InChI 键 |
HUFORIYPINLNBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)






![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)